5-(4-Chlorophenyl)cyclohexane-1,3-dione
Overview
Description
5-(4-Chlorophenyl)cyclohexane-1,3-dione is a useful research compound. Its molecular formula is C12H11ClO2 and its molecular weight is 222.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Structure Analysis
5-(4-Chlorophenyl)cyclohexane-1,3-dione and its derivatives are important in the synthesis of various organic molecules, including heterocycles and natural products. Their structures have been explored in depth through various spectroscopic methods, providing insight into their chemical properties and potential applications in material science. For instance, research has shown the utility of these compounds in synthesizing spiro and spiroketal compounds, highlighting their role as intermediates in complex chemical reactions (Hossain et al., 2020).
Biological and Medicinal Applications
These derivatives have been studied for their wide range of biological activities, including antimicrobial and anticancer properties. The synthesis of cyclohexane-1,3-dione derivatives and their evaluation for antimicrobial and breast cancer activity have been a focus of recent research (Chinnamanayakar et al., 2019). Such studies underscore the potential therapeutic applications of these compounds in treating various diseases.
Material Science and Industrial Applications
In the field of material science and industrial chemistry, these compounds have found applications as stabilizers for different materials. For example, certain cyclohexane-1,3-dione derivatives have been used as stabilizers for double-base propellant, demonstrating their utility in more specialized industrial contexts (Soliman & El-damaty, 1984).
Spectrophotometry and Analytical Chemistry
These compounds also play a role in analytical chemistry, particularly in spectrophotometry for the determination of certain ions. For instance, research has shown the use of cyclohexane-1,3-dione bisthiosemicarbazone monohydrochloride in the spectrophotometric determination of trace amounts of chlorate, highlighting their role in sensitive analytical procedures (Ceba, Leyva, & Nevado, 1978).
Properties
IUPAC Name |
5-(4-chlorophenyl)cyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFYKXZPGMHTIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352571 | |
Record name | 5-(4-chlorophenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27463-38-3 | |
Record name | 5-(4-chlorophenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.